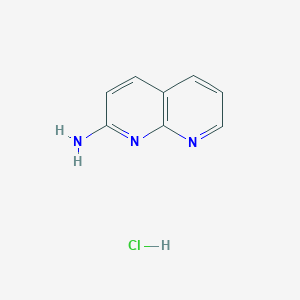

1,8-萘啶-2-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,8-Naphthyridin-2-amine hydrochloride (CAS Number: 1820741-11-4) is a chemical compound with a molecular weight of 181.62 . The compound has demonstrated a variety of interesting biological activities, including the potential to treat neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . A series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one derivatives hydrochloride were obtained using a convenient and mild method from 4-piperidone monohydrate hydrochloride .Molecular Structure Analysis

The molecular formula of 1,8-Naphthyridin-2-amine is C8H7N3 . The InChI code is 1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) .Chemical Reactions Analysis

The compounds studied were prepared by reaction of 1-alkyl-7-hydroxy-1,8-naphthyridin-2-ones with epichlorohydrin . The substituted epoxy intermediates obtained were allowed to react with amines and gave the desired products .Physical And Chemical Properties Analysis

The molecular weight of 1,8-Naphthyridin-2-amine is 145.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 .科学研究应用

Multicomponent Reactions

1,8-Naphthyridines, including 1,8-Naphthyridin-2-amine hcl, have been used in multicomponent reactions to efficiently generate a diverse set of complex molecular architectures. These have wide applications in medicinal chemistry and chemical biology .

Green Strategy Synthesis

The Friedländer approach using green strategy has been employed in the synthesis of 1,8-naphthyridines. This approach is eco-friendly, safe, and atom economical .

Hydroamination of Terminal Alkynes

1,8-Naphthyridin-2-amine hcl has been used in the hydroamination of terminal alkynes followed by Friedländer cyclization. This process is part of the synthesis of 1,8-naphthyridines .

Metal-Catalyzed Synthesis

Metal-catalyzed synthesis is another method where 1,8-Naphthyridin-2-amine hcl finds its application. This method is used for the synthesis of 1,8-naphthyridines .

Fluorescent Chemosensors

1,8-Naphthyridines, including 1,8-Naphthyridin-2-amine hcl, have been used in the development of anionic fluorogenic chemosensors. These chemosensors have a high capacity to selectively detect cyanide .

Antimicrobial Activities

Compounds derived from 1,8-Naphthyridin-2-amine hcl have been evaluated for their antimicrobial activities. This makes it a valuable compound in the development of new antimicrobial agents .

Anticancer Activities

Similarly, compounds derived from 1,8-Naphthyridin-2-amine hcl have also been evaluated for their anticancer activities, specifically against the MDA-MB-231 cell line .

Ligands and Components of Light-Emitting Diodes

1,8-Naphthyridines are used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

作用机制

Target of Action

1,8-Naphthyridin-2-amine hcl is a heterocyclic compound that has been found to have diverse biological activities . It has been used in the synthesis of various pharmacophores, which have shown promising antimicrobial and anticancer activities .

Mode of Action

Its derivatives have been found to interact with their targets in a way that leads to their antimicrobial and anticancer effects . For instance, some derivatives have shown to interact with DNA, leading to changes in its structure and function . The interaction with DNA could potentially inhibit the replication of bacterial cells or cancer cells, leading to their death .

Biochemical Pathways

Given its antimicrobial and anticancer activities, it can be inferred that it may affect pathways related to cell replication and survival

Pharmacokinetics

Its derivatives have been evaluated for their admet properties, which predict their pharmacokinetic behavior . These studies can provide insights into the bioavailability of the compound and its derivatives.

Result of Action

Its derivatives have shown promising results in terms of their antimicrobial and anticancer activities . For instance, some derivatives have shown potent anticancer activity against the MDA-MB-231 cell line, comparable to Cisplatin . They have also shown remarkable antimicrobial activity against various bacterial strains .

Action Environment

The action of 1,8-Naphthyridin-2-amine hcl can be influenced by various environmental factors. For instance, the presence of metal ions such as Cu+ and Cu2+ has been found to cause the quenching of the fluorescence emission of 1,8-naphthyridines, due to the formation of complexes between the naphthyridine and the metal . This suggests that the presence of metal ions in the environment can influence the action of this compound.

安全和危害

未来方向

属性

IUPAC Name |

1,8-naphthyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLSEWWPMRRGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridin-2-amine hcl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)

![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2434261.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)

![(2-(3-chlorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2434270.png)

![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)